molecular formula C11H13BrOS B13505735 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one

1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13505735
M. Wt: 273.19 g/mol
InChI Key: KAQZYCZXJUOUHM-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that features a bromophenyl group attached to an ethanone backbone with an isopropylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with isopropyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reduction: Sodium borohydride, lithium aluminum hydride
  • Substitution: Amines, thiols

Major Products Formed:

  • Sulfoxides and sulfones (oxidation)
  • Alcohols (reduction)
  • Substituted derivatives (substitution)

Scientific Research Applications

1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and isopropylthio substituent contribute to its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-(isopropylthio)ethan-1-one
  • 1-(2-Fluorophenyl)-2-(isopropylthio)ethan-1-one
  • 1-(2-Methylphenyl)-2-(isopropylthio)ethan-1-one

Comparison: 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.

Biological Activity

1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one, a compound of interest in medicinal chemistry, exhibits various biological activities that are critical for its potential therapeutic applications. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 1-(2-bromophenyl)ethan-1-one with isopropylthiol in the presence of a base. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure.

Table 1: Synthesis Overview

Reaction ComponentAmountConditionsYield
1-(2-Bromophenyl)ethan-1-one2 mmolTHF, 75 ºC88%
Sodium isopropylthiolate2.2 mmol

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives have shown significant inhibitory effects against Zika virus protease (ZVpro), with IC50 values indicating strong potency. The introduction of bulky groups enhances activity, suggesting that structural modifications can lead to improved biological efficacy.

Table 2: Inhibitory Activity Against ZVpro

CompoundIC50 (µM)Structural Modification
Compound A0.52Iodo group at para position
Compound B0.76Hydroxy group
Compound C>10Acetyl group

Anti-inflammatory Effects

In addition to antiviral properties, certain studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, although detailed studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

A notable case study investigated the biological activity of a series of thioether compounds related to this compound. The study found that modifications at the phenyl ring significantly influenced biological activity, with certain compounds demonstrating enhanced potency against viral targets.

Case Study Summary:

  • Objective: Evaluate the antiviral activity of thioether derivatives.
  • Findings: Compounds with larger substituents on the phenyl ring exhibited increased inhibitory activity against ZVpro.
  • Conclusion: Structural modifications can lead to promising candidates for further development.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-(2-bromophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H13BrOS/c1-8(2)14-7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3

InChI Key

KAQZYCZXJUOUHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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